molecular formula C17H12F2N2O2 B6580482 methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate CAS No. 1207030-81-6

methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate

Cat. No. B6580482
CAS RN: 1207030-81-6
M. Wt: 314.29 g/mol
InChI Key: IYGPSAJZGAWZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature .

Scientific Research Applications

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has been studied for its potential applications in various scientific fields, including cancer therapy, drug delivery, and antimicrobial, anti-inflammatory, and antioxidant activities. In cancer therapy, this compound has been found to inhibit the growth of prostate cancer cells in vitro. In drug delivery, this compound has been found to be a potential carrier for the delivery of therapeutic agents to target sites. Additionally, this compound has been studied for its antimicrobial, anti-inflammatory, and antioxidant activities, where it has been found to possess potent activity against a range of bacteria, fungi, and viruses.

Mechanism of Action

Target of Action

The primary target of “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” is currently unknown. This compound is a quinoline derivative, and quinolines have been found to interact with a variety of biological targets, including DNA gyrase and topoisomerase IV, which are essential enzymes in bacterial DNA replication . .

Mode of Action

Without specific information on the target of “this compound”, it’s challenging to provide a detailed explanation of its mode of action. Quinoline derivatives are known to interact with their targets through various mechanisms, such as intercalation into dna or inhibition of enzyme activity . The exact mechanism would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For instance, if the compound targets DNA gyrase, it would affect the DNA replication pathway in bacteria .

Result of Action

If we consider the potential targets and modes of action discussed above, the compound could potentially interfere with dna replication in bacteria, leading to bacterial death .

Action Environment

The action, efficacy, and stability of “methyl 4-[(3,4-difluorphenyl)amino]quinoline-2-carboxylate” can be influenced by various environmental factors. These factors include pH, temperature, presence of other substances, and the specific biological environment within the organism. For instance, the compound’s stability could be affected by the pH of the environment, and its efficacy could be influenced by the presence of other substances that compete for the same target .

Advantages and Limitations for Lab Experiments

The use of methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate in lab experiments has a number of advantages and limitations. One of the main advantages of using this compound in lab experiments is its availability and ease of synthesis. Additionally, this compound has been found to possess a range of biochemical and physiological effects, making it a useful tool for a variety of scientific applications. However, one of the main limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

Given the potential of methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate, there are a number of possible future directions for research. One of the main areas of research that should be explored is the mechanism of action of this compound, as this will allow for a better understanding of its potential applications. Additionally, further research should be conducted into the potential applications of this compound in cancer therapy and drug delivery. Furthermore, research should be conducted into the potential of this compound as an antimicrobial, anti-inflammatory, and antioxidant agent. Finally, research should be conducted into the potential of this compound as a tool for the delivery of therapeutic agents to target sites.

Synthesis Methods

Methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can be synthesized from 3,4-difluorophenylacetamide and 2-chloro-4-nitrobenzaldehyde in a three-step process. The first step involves the condensation of 3,4-difluorophenylacetamide and 2-chloro-4-nitrobenzaldehyde, which yields the intermediate N-methyl-3,4-difluorophenylacetamide. The second step involves the reaction of the intermediate with piperazine, which yields the desired product, this compound. The third and final step involves purification of the product using column chromatography.

Safety and Hazards

The safety and hazards associated with “methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate” are not specified in the available literature .

properties

IUPAC Name

methyl 4-(3,4-difluoroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c1-23-17(22)16-9-15(11-4-2-3-5-14(11)21-16)20-10-6-7-12(18)13(19)8-10/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGPSAJZGAWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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